molecular formula C27H21N3O4S2 B2472386 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 476277-74-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2472386
CAS No.: 476277-74-4
M. Wt: 515.6
InChI Key: VDVQFCHMJVIZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked to a 4-hydroxyphenyl group and a sulfamoyl-substituted benzamide. The benzo[d]thiazol-2-yl moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S2/c1-30(20-7-3-2-4-8-20)36(33,34)21-14-11-18(12-15-21)26(32)28-19-13-16-24(31)22(17-19)27-29-23-9-5-6-10-25(23)35-27/h2-17,31H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQFCHMJVIZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : The compound features a benzamide backbone with substituents that include a benzo[d]thiazole moiety and a sulfamoyl group.
  • Functional Groups : The presence of hydroxyl (-OH) and sulfonamide (-SO2NH-) groups is significant for its biological activity.

Molecular Formula

The molecular formula of the compound is C21_{21}H22_{22}N2_{2}O3_{3}S, indicating a complex structure with multiple functional groups that may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antitumor properties. Specifically, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines:

  • In Vitro Studies : In vitro assays have demonstrated that related benzothiazole compounds exhibit cytotoxic effects against human breast cancer cell lines. For instance, derivatives such as 2-(4-amino-3-methylphenyl)benzothiazole have shown nanomolar activity against several cancer cell lines, including ovarian and lung cancers .
  • Mechanism of Action : The proposed mechanisms for antitumor activity include disruption of microtubule dynamics and interference with DNA synthesis . The sulfonamide group in this compound may enhance its ability to inhibit tumor cell proliferation by targeting specific cellular pathways.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored:

  • Testing Against Bacteria : Compounds similar to this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 (µM)Reference
AntitumorA549 (Lung Cancer)6.26
AntitumorHCC827 (Lung Cancer)6.48
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

Detailed Research Findings

  • Antitumor Efficacy : In a study involving three-dimensional (3D) cell cultures, the compound exhibited higher efficacy in two-dimensional (2D) assays compared to 3D models, suggesting its potential for further development as an anticancer agent .
  • Antimicrobial Testing : The compound's antibacterial properties were evaluated using broth microdilution methods, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, which highlights its broad-spectrum antimicrobial potential .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety and a sulfamoyl group, which are significant for its biological activity. The synthesis typically involves multi-step reactions with careful control of conditions to ensure high yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure.

Synthesis Overview

  • Starting Materials : Appropriate precursors for the benzo[d]thiazole and hydroxyphenyl groups.
  • Reaction Conditions : Control of temperature, pH, and solvent choice.
  • Characterization : Use of NMR, IR, and High-Performance Liquid Chromatography (HPLC) to verify the compound's identity and purity.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus , indicating potential use in treating bacterial infections .

Anticancer Activity

Research indicates that compounds with similar structural features may induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma . The mechanism is hypothesized to involve the disruption of cellular processes critical for cancer cell survival.

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized various benzamide derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) below 10 µg/mL against tested strains .
  • Anticancer Screening :
    • Another investigation focused on the anticancer properties of similar compounds, revealing IC50 values as low as 5.85 µM against human colorectal carcinoma cells, outperforming standard treatments like 5-Fluorouracil (5-FU) .

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : As a lead compound for new antibiotics or anticancer agents.
  • Research Tools : In studies investigating the mechanisms of bacterial resistance or cancer cell apoptosis.
  • Therapeutic Agents : Targeting specific diseases where current treatments are ineffective or have significant side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison :

  • N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) ():

    • Structural Differences : Bromine substituent on benzothiazole; piperazine instead of sulfamoyl.
    • Synthesis : Suzuki coupling (55% yield) .
    • Properties : Higher solubility due to piperazine but reduced lipophilicity compared to the target compound.
  • Synthesis: Amide coupling (78–90% yield) . Properties: Enhanced cellular permeability from alkyne groups but lower enzymatic selectivity.
  • N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide (76) (): Structural Differences: Thiophene linker; biphenyl sulfonamide instead of benzamide. Synthesis: Sulfonylation (72% yield) .

Table 1: Comparative Analysis

Compound Core Structure Key Substituents Yield Melting Point (°C) Notable Properties
Target Compound Benzothiazole + benzamide 4-hydroxyphenyl, N-methyl-N-phenylsulfamoyl N/A N/A High polarity, moderate lipophilicity
11 () Benzothiazole + benzamide 6-bromo, 4-methylpiperazine 55% N/A Soluble in polar solvents
4i () Benzothiazole + benzamide 5-methoxy, 4-ethylpiperazine 85% 177.2 Crystalline, enzyme inhibitory
76 () Benzothiazole + thiophene Biphenyl sulfonamide 72% N/A Anthrax lethal factor inhibition
3 () Benzothiazole dimer Sulfanediyl linker 39% N/A Multitarget potential for Alzheimer’s

Key Observations :

  • Polarity : The 4-hydroxyphenyl group in the target compound increases polarity compared to bromo (11) or methoxy (4i) analogs.
  • Stability : The hydroxyphenyl group may confer susceptibility to oxidation, whereas halogenated analogs (e.g., 11) are more stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.